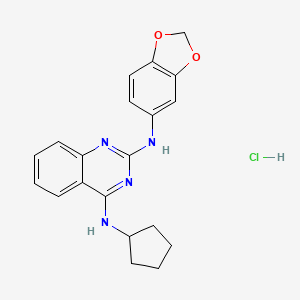
N~2~-1,3-benzodioxol-5-yl-N~4~-cyclopentyl-2,4-quinazolinediamine hydrochloride
Overview
Description
N~2~-1,3-benzodioxol-5-yl-N~4~-cyclopentyl-2,4-quinazolinediamine hydrochloride is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. It is a synthetic compound that is often referred to as BIBF 1120 and has been found to possess several unique properties that make it suitable for use in various scientific research applications.
Mechanism of Action
The mechanism of action of N~2~-1,3-benzodioxol-5-yl-N~4~-cyclopentyl-2,4-quinazolinediamine hydrochloride involves the inhibition of several receptor tyrosine kinases such as vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR). By inhibiting these receptors, the compound is able to prevent the formation of new blood vessels and limit the growth and spread of tumors.
Biochemical and Physiological Effects:
N~2~-1,3-benzodioxol-5-yl-N~4~-cyclopentyl-2,4-quinazolinediamine hydrochloride has been found to exhibit several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, the compound has been found to promote apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N~2~-1,3-benzodioxol-5-yl-N~4~-cyclopentyl-2,4-quinazolinediamine hydrochloride in lab experiments is its ability to selectively inhibit specific receptor tyrosine kinases. This makes it a valuable tool for studying the role of these receptors in various biological processes. However, one limitation of using the compound is its potential toxicity, which must be carefully monitored in lab experiments.
Future Directions
There are several potential future directions for the use of N~2~-1,3-benzodioxol-5-yl-N~4~-cyclopentyl-2,4-quinazolinediamine hydrochloride in scientific research. One area of interest is the development of new cancer therapies that utilize the compound's anti-tumor properties. Additionally, the compound may be useful in the treatment of other diseases such as pulmonary fibrosis and arthritis. Further research is needed to fully understand the potential applications of N~2~-1,3-benzodioxol-5-yl-N~4~-cyclopentyl-2,4-quinazolinediamine hydrochloride in various scientific research fields.
Scientific Research Applications
N~2~-1,3-benzodioxol-5-yl-N~4~-cyclopentyl-2,4-quinazolinediamine hydrochloride has been found to possess several potential applications in the field of medicine. It has been shown to exhibit anti-inflammatory, anti-angiogenic, and anti-tumor properties, making it a promising candidate for the treatment of various diseases such as cancer, arthritis, and pulmonary fibrosis.
properties
IUPAC Name |
2-N-(1,3-benzodioxol-5-yl)-4-N-cyclopentylquinazoline-2,4-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2.ClH/c1-2-6-13(5-1)21-19-15-7-3-4-8-16(15)23-20(24-19)22-14-9-10-17-18(11-14)26-12-25-17;/h3-4,7-11,13H,1-2,5-6,12H2,(H2,21,22,23,24);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDGLNHLVIGEEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=NC(=NC3=CC=CC=C32)NC4=CC5=C(C=C4)OCO5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-N-(1,3-benzodioxol-5-yl)-4-N-cyclopentylquinazoline-2,4-diamine;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(dimethylamino)benzyl]-1-(methoxyacetyl)-3-phenyl-1H-1,2,4-triazol-5-amine](/img/structure/B4186475.png)
![3-(5-chloro-2,4-dimethoxyphenyl)-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4186490.png)
![dimethyl 2-({[4-(4-methoxyphenyl)-1-piperazinyl]carbonothioyl}amino)terephthalate](/img/structure/B4186491.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4186494.png)
![3-[4-methyl-5-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4H-1,2,4-triazol-3-yl]-1H-indole](/img/structure/B4186502.png)
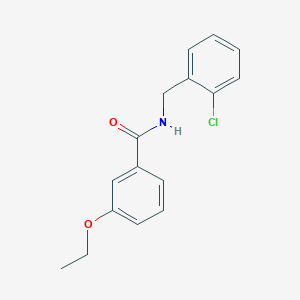
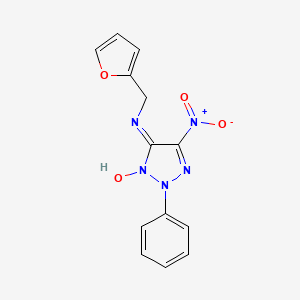
![N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-1-methyl-2-oxoethyl}-N-(4-methylphenyl)methanesulfonamide](/img/structure/B4186519.png)
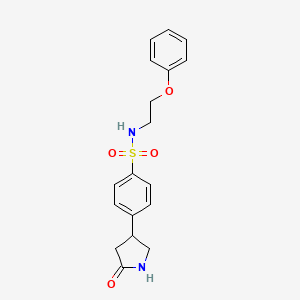

![N~2~-(3-acetylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4186553.png)
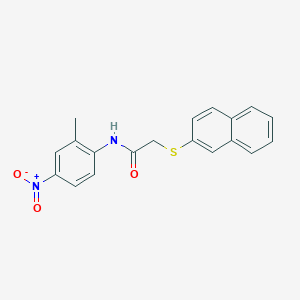
![2-[(4-bromobenzyl)thio]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B4186557.png)
![7-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4186563.png)